molecular formula C18H23ClN5O7PS B1194650 Pradefovir Mesylate CAS No. 625095-61-6

Pradefovir Mesylate

カタログ番号 B1194650
CAS番号: 625095-61-6
分子量: 519.9 g/mol
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pradefovir Mesylate, also known as MB-06886, Hepavir B, and remofovir mesylate, is an orally administered small molecule compound . It belongs to a novel series of phosphate and phosphonate prodrugs of adefovir . Adefovir (Hepsera) is an acyclic phosphonate analogue of adenine that is used to treat hepatitis B virus . Pradefovir Mesylate was designed to specifically target the liver and reduce risks to external tissue, especially the kidneys, while improving results of adefovir .


Synthesis Analysis

Pradefovir Mesylate is a prodrug of adefovir . It is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . The conversion of Pradefovir to 9- (2-phosphonylmethoxyethyl)adenine (PMEA) in human liver microsomes has a Km of 60 μM .


Molecular Structure Analysis

The molecular formula of Pradefovir Mesylate is C18H23ClN5O7PS . Its average mass is 519.896 Da and its monoisotopic mass is 519.074433024 Da .


Chemical Reactions Analysis

Pradefovir Mesylate is metabolically activated to 9- (2-phosphonylmethoxyethyl)adenine (PMEA) by CYP3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .


Physical And Chemical Properties Analysis

The molecular formula of Pradefovir Mesylate is C18H23ClN5O7PS . Its average mass is 519.896 Da and its monoisotopic mass is 519.074433024 Da .

科学的研究の応用

  • Safety, Efficacy, and Pharmacokinetics : Pradefovir Mesylate has been shown to offer higher antiviral activity with reduced systemic toxicities compared to other drugs. It demonstrates a decline in HBV DNA levels superior to Tenofovir Disoproxil Fumarate at higher doses. Recommended doses for chronic hepatitis B treatment range from 30-60 mg (Zhang et al., 2019).

  • Comparative Efficacy : A study comparing Pradefovir Mesylate with Tenofovir Disoproxil Fumarate found comparable reductions in HBV DNA levels between the drugs. However, higher doses of Pradefovir were associated with a higher rate of Hepatitis B e-antigen loss (Gao et al., 2021).

  • Liver-targeted Prodrug : Pradefovir Mesylate is a liver-targeted prodrug of Adefovir, enhancing liver levels of the active metabolite and decreasing kidney exposure, thereby potentially reducing renal toxicity (Reddy et al., 2008).

  • Pharmacokinetic and Pharmacodynamic Study : A study evaluating the pharmacokinetics and dynamics of Pradefovir in HBV patients demonstrated its safety and effectiveness as a treatment option, with minimal adverse effects (Xiao et al., 2016).

  • Pharmacogenetics of Single Ascending Dose : Investigating the pharmacokinetics and pharmacogenetics of single ascending doses of Pradefovir, this study found it to be well-tolerated with potential variable rates of adverse events linked to specific genetic polymorphisms (Ding et al., 2017).

  • Metabolic Activation and Potential as an Inhibitor or Inducer : Research on the metabolic activation of Pradefovir by CYP3A4 showed that it is neither a direct inhibitor nor an inducer of various cytochrome P450 enzymes, indicating a favorable metabolic profile (Lin et al., 2006).

作用機序

Pradefovir Mesylate is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver . This allows for increased Hepsera concentrations selectively in the liver .

Safety and Hazards

Pradefovir Mesylate is well tolerated at daily oral doses of 5, 10, 20, and 30 mg per day . The safety of Pradefovir Mesylate 30 mg was found to be comparable to adefovir at the registered dose .

将来の方向性

Pradefovir Mesylate is undergoing phase II development for the treatment of chronic hepatitis B . It has demonstrated potent preclinical and clinical anti-HBV activity .

特性

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQUAHHUSMJUFV-HZPZRMRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN5O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211558
Record name Pradefovir Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pradefovir is activated through oxidation that is mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. In this way, it allows for increased Hepsera concentrations selectively in the liver.
Record name Pradefovir mesylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

625095-61-6
Record name 9H-Purin-6-amine, 9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]methoxy]ethyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625095-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pradefovir Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625095616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradefovir mesylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pradefovir Mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRADEFOVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5204ZSIX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。